(S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate

Enantiomeric purity Chiral intermediate quality control Darifenacin synthesis

(S)-1-Tosylpyrrolidin-3-yl 4-methylbenzenesulfonate (CAS 133034-01-2), also referred to as 1-tosyl-3-(S)-tosyloxypyrrolidine, is a doubly protected chiral pyrrolidine intermediate belonging to the sulfonate ester class. Its molecular architecture features an N-tosyl protecting group and an O-tosyl leaving group at the (S)-configured C-3 position of the pyrrolidine ring, making it the immediate precursor to the enantiomerically pure (S)-darifenacin active pharmaceutical ingredient.

Molecular Formula C18H21NO5S2
Molecular Weight 395.488
CAS No. 133034-01-2
Cat. No. B598057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate
CAS133034-01-2
Synonyms(S)-1-tosylpyrrolidin-3-yl 4-Methylbenzenesulfonate
Molecular FormulaC18H21NO5S2
Molecular Weight395.488
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N2CCC(C2)OS(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C18H21NO5S2/c1-14-3-7-17(8-4-14)25(20,21)19-12-11-16(13-19)24-26(22,23)18-9-5-15(2)6-10-18/h3-10,16H,11-13H2,1-2H3/t16-/m0/s1
InChIKeyYLPLVVAXXZWTIR-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-Tosylpyrrolidin-3-yl 4-Methylbenzenesulfonate: A Stereochemically Defined Key Intermediate for Darifenacin API


(S)-1-Tosylpyrrolidin-3-yl 4-methylbenzenesulfonate (CAS 133034-01-2), also referred to as 1-tosyl-3-(S)-tosyloxypyrrolidine, is a doubly protected chiral pyrrolidine intermediate belonging to the sulfonate ester class. Its molecular architecture features an N-tosyl protecting group and an O-tosyl leaving group at the (S)-configured C-3 position of the pyrrolidine ring, making it the immediate precursor to the enantiomerically pure (S)-darifenacin active pharmaceutical ingredient [1]. The compound is commercially supplied as a reference standard and synthetic intermediate with typical purities of ≥95% and is employed in analytical method development, method validation (AMV), and quality control (QC) for Abbreviated New Drug Applications (ANDA) [2].

Why Stereochemical Fidelity of (S)-1-Tosylpyrrolidin-3-yl 4-Methylbenzenesulfonate Is Non-Negotiable for Darifenacin Synthesis


In the synthesis of darifenacin, the eutomer—the enantiomer responsible for the desired M3 muscarinic receptor antagonism—is exclusively the (S)-enantiomer [1]. The (S)-configured tosylate intermediate (CAS 133034-01-2) is generated via a Mitsunobu inversion from the corresponding (R)-hydroxypyrrolidine, thereby installing the correct stereochemistry before coupling with diphenylacetonitrile [2]. Substituting this with the (R)-tosylate enantiomer (CAS 133034-02-3) would propagate the wrong configuration into the final API, yielding the pharmacologically inferior distomer. Likewise, using a racemic mixture (CAS 131912-34-0) or the intermediate without the tosyl leaving group (e.g., the hydroxyl analog, CAS 133034-00-1) would either necessitate a costly chiral resolution step downstream or block the subsequent C–C bond-forming condensation altogether, failing to meet the enantiomeric purity specifications required for pharmaceutical registration [1].

Head-to-Head Comparative Evidence: (S)-1-Tosylpyrrolidin-3-yl 4-Methylbenzenesulfonate vs. Closest Analogs


Specific Optical Rotation Defines the (S)-Enantiomer and Distinguishes It from the (R)-Enantiomer

The (S)-enantiomer of 1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate exhibits a specific optical rotation of [α]D²⁵ −5.2° (c = 1.0, CH₂Cl₂) as reported in the Pfizer synthesis procedure . This value serves as a definitive identity marker that distinguishes it from the (R)-enantiomer (CAS 133034-02-3), which would display the opposite sign of rotation. The enantiomeric purity of the final darifenacin API is directly traceable to the optical purity of this intermediate, as demonstrated by the Medichem patent, which established a chiral HPLC method capable of differentiating and quantifying (R)- and (S)-enantiomers of darifenacin intermediates, achieving 99.88% ee at the subsequent intermediate stage when using enantiomerically pure (S)-tosylate [1].

Enantiomeric purity Chiral intermediate quality control Darifenacin synthesis

Mitsunobu Inversion Yield: (S)-Tosylate Intermediate Formation from (R)-Alcohol Precursor

The stereospecific Mitsunobu reaction of 1-tosyl-3-(R)-hydroxypyrrolidine (49 g) with methyl p-toluenesulfonate, triphenylphosphine, and diethyl azodicarboxylate (DEAD) in THF produces the (S)-tosylate as a colorless crystalline solid with a reported yield of 56 g, corresponding to an isolated yield of approximately 56% after column chromatography and crystallization from 1-propanol . This yield represents the single-step conversion that simultaneously installs the correct (S)-stereochemistry and introduces the tosyl leaving group required for the subsequent condensation with diphenylacetonitrile. By contrast, the (R)-tosylate (CAS 133034-02-3) would be produced from the opposite enantiomer of the alcohol precursor but delivers the incorrect stereochemistry for darifenacin; the racemic tosylate (CAS 131912-34-0) would additionally require costly chiral resolution [1].

Mitsunobu reaction Process chemistry yield Darifenacin intermediate synthesis

Enantiomeric Purity Cascade: Intermediate (S)-Tosylate Enables 99.88% ee at the Downstream Acetamide Stage

The enantiomeric purity of (S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate is a critical control point because it directly governs the enantiomeric purity of all subsequent intermediates in the darifenacin synthetic sequence. The Medichem patent demonstrates that when enantiomerically pure (S)-configured intermediate is used, the downstream 2,2-diphenyl-2-[(3S)-pyrrolidin-3-yl]acetamide intermediate can be obtained with 99.88% enantiomeric excess (ee) as determined by a validated chiral HPLC method using a Daicel CHIRALPAK IA® column [1]. In contrast, when racemic or (R)-enriched starting materials are employed, the method detects and quantifies the undesired (R)-enantiomer at levels that would exceed the pharmaceutical specification threshold [1]. Although this data point pertains to a later intermediate, it is a direct consequence of the stereochemical fidelity of the (S)-tosylate input, and no analogous high-ee result has been reported from the (R)-tosylate route in the same patent.

Chiral HPLC Enantiomeric excess Darifenacin ANDA quality control

Commercial Purity Benchmarking: (S)-Tosylate vs. Racemic Tosylate as ANDA Reference Standards

Commercially available (S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate is offered with a minimum purity specification of 95% (HPLC) by major chemical suppliers, with certain vendors providing NLT 98% purity . The compound is supplied with full characterization data compliant with regulatory guidelines (ICH Q7), including identity by NMR, mass spectrometry, and chiral HPLC, making it suitable for use as a reference standard in ANDA submissions [1]. In contrast, the racemic 1-tosyl-3-pyrrolidinol tosylate (CAS 131912-34-0) is also available at 95% purity but, as a racemate, cannot serve as a direct stereochemical reference standard for the (S)-enantiomer pathway and would require verification of enantiomeric composition before use in method validation . The (R)-enantiomer (CAS 133034-02-3) is separately catalogued, confirming that the stereoisomers are commercially differentiated and not interchangeable.

Reference standard purity ANDA procurement Quality control specification

Process Innovation Dedicated to This Specific Intermediate: MSN Laboratories Defensive Publication

In November 2024, MSN Laboratories Private Limited, a major global generic API manufacturer, filed a defensive publication specifically disclosing an 'Improved process for the preparation of 1-tosyl-3-(S)-tosyloxypyrrolidine' [1]. The existence of a dedicated process improvement disclosure from a leading industrial player indicates that this single intermediate is considered a critical control point in the darifenacin synthesis, warranting independent optimization efforts beyond those applied to the preceding alcohol or subsequent nitrile intermediates. No equivalent defensive publication or patent was identified for the (R)-enantiomer or the racemic tosylate as standalone process targets, suggesting that the (S)-enantiomer is the sole focus of industrial-scale synthetic refinement.

Process patent Industrial synthesis improvement Darifenacin KSM-II B

Procurement-Driven Application Scenarios for (S)-1-Tosylpyrrolidin-3-yl 4-Methylbenzenesulfonate


ANDA Analytical Method Development and Validation for Darifenacin

Generic pharmaceutical companies pursuing an Abbreviated New Drug Application (ANDA) for darifenacin hydrobromide require the (S)-tosylate (CAS 133034-01-2) as a reference standard for HPLC method development and method validation (AMV). The compound's well-characterized optical rotation ([α]D²⁵ −5.2°) and chromatographic behavior on chiral stationary phases provide a benchmark for establishing system suitability parameters and for quantifying the undesired (R)-enantiomer impurity in the final API, as mandated by ICH Q6A specification guidelines [1].

In-Process Control During Darifenacin API Manufacturing

The (S)-tosylate intermediate is the pivotal stereochemistry-setting step in the commercial synthesis of darifenacin. In-process control (IPC) sampling at this stage, using chiral HPLC methods validated against the reference standard, ensures that the Mitsunobu inversion has proceeded with the required stereochemical fidelity before committing the batch to the high-value diphenylacetonitrile coupling step. Using the racemic or (R)-tosylate at this IPC checkpoint would provide misleading purity readouts [2].

Impurity Profiling and Forced Degradation Studies for Darifenacin Registration

Regulatory submissions for darifenacin require comprehensive impurity profiling, including identification and quantification of process-related impurities. The (S)-tosylate serves as both a key starting material specification standard and as a marker for the KSM-II B impurity class. Its availability as a highly characterized reference material enables accurate spiking studies and the establishment of acceptance criteria for residual tosylate-related impurities in the final API [1].

Chiral Intermediate Procurement for Custom Synthesis of (S)-Pyrrolidine Derivatives

Beyond darifenacin, the (S)-tosylate intermediate is a versatile chiral building block for medicinal chemistry programs targeting other 3-substituted pyrrolidine-based M3 antagonists or structurally related GPCR ligands. Its dual N-tosyl protection and O-tosyl activation allow sequential orthogonal deprotection and functionalization, providing entry to diverse (S)-pyrrolidine libraries that would be inaccessible from the racemic tosylate without chiral separation [3].

Quote Request

Request a Quote for (S)-1-tosylpyrrolidin-3-yl 4-methylbenzenesulfonate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.